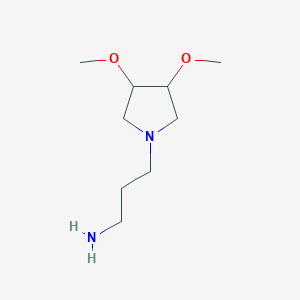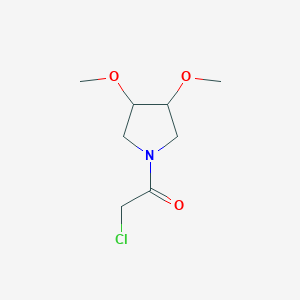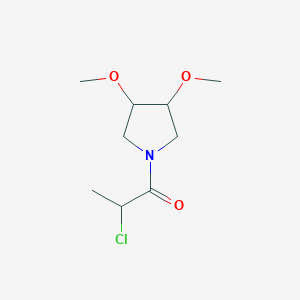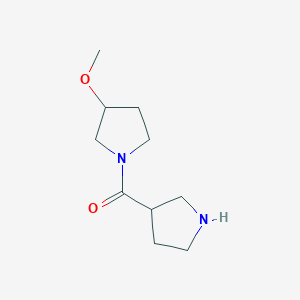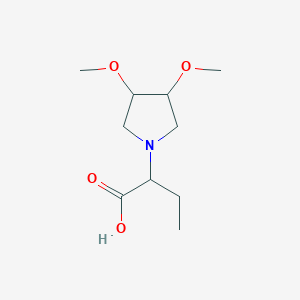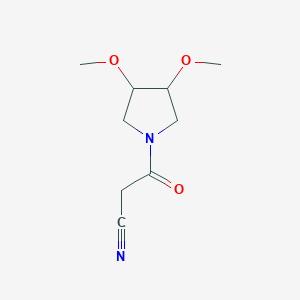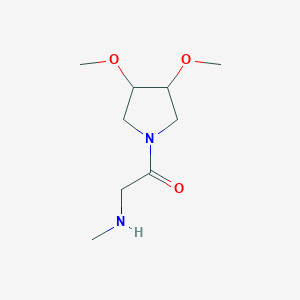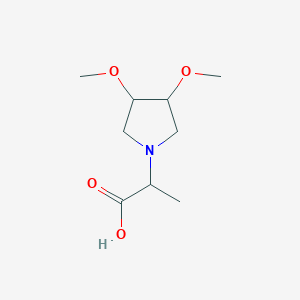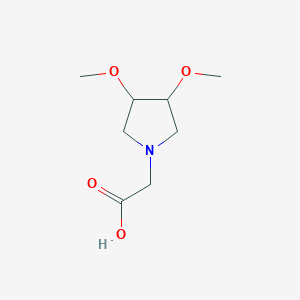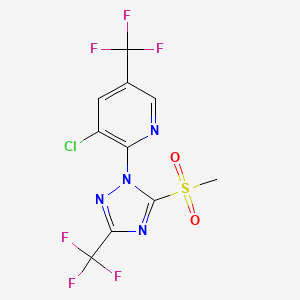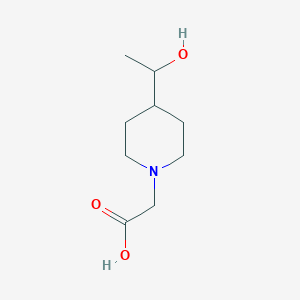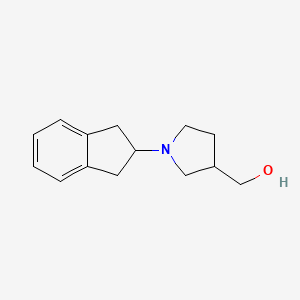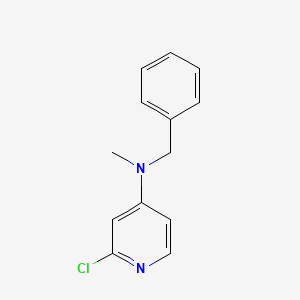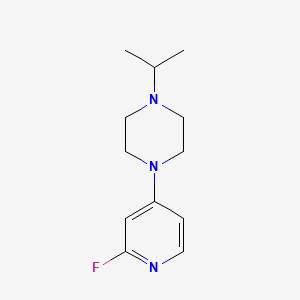
1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine
Vue d'ensemble
Description
1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine (F-PP) is an organic compound that has a wide range of applications in the scientific field. It is a versatile compound that can be used in various methods of synthesis, and its biochemical and physiological effects have been studied extensively. F-PP has been used in the synthesis of various compounds, and its mechanism of action has been well-documented.
Applications De Recherche Scientifique
Fluorinated Piperazine Derivatives in Drug Development
Fluorinated piperazine derivatives have been explored for their potential in drug development due to their pharmacokinetic advantages. One study developed synthetic strategies for incorporating fluorine into ligands, producing novel series of fluorinated piperidines and piperazines. These compounds maintained high affinity and selectivity for the 5-HT1D receptor, showing agonist efficacy in vitro. The incorporation of fluorine significantly reduced the compounds' pKa, enhancing oral absorption while unpredictably affecting oral bioavailability (M. B. van Niel et al., 1999).
Piperazine Analogues as PET Tracers
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared and evaluated as analogs of WAY100635 for PET imaging. These cyclohexanecarboxamide derivatives emerged as reversible, selective, high-affinity antagonists for 5-HT1A receptors. Characterized by high brain uptake and slow clearance, one derivative, in particular, stood out for its potential in improving in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antimicrobial Activity of Fluoropyridin-piperazine Derivatives
A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacterial species, as well as antifungal activity against two fungal strains, highlighting their potential as antimicrobial agents (D. S. Babu et al., 2015).
Synthesis and Evaluation of Piperazine-1-yl-1H-indazole Derivatives
Piperazine-1-yl-1H-indazole derivatives play a crucial role in medicinal chemistry. A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and characterized. Docking studies further supported its significance, suggesting applications in drug development and chemical biology research (V. Balaraju et al., 2019).
Propriétés
IUPAC Name |
1-(2-fluoropyridin-4-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFASQMWUBLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



